molecular formula C4H3N3O B1273771 3-Aminoisoxazole-4-carbonitrile CAS No. 258518-65-9

3-Aminoisoxazole-4-carbonitrile

Cat. No.: B1273771
CAS No.: 258518-65-9
M. Wt: 109.09 g/mol
InChI Key: LNFYBZNMQYBIIN-UHFFFAOYSA-N
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Description

3-Aminoisoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Aminoisoxazole-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide and as a starting material in the synthesis of N-(isoxazol-3-yl)-N’-(carbomethoxy)thiourea . These interactions are primarily due to the compound’s ability to form stable complexes with these biomolecules, thereby modulating their biochemical properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of isoxazole, including this compound, exhibit a wide range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity, as seen in the case of certain isoxazole derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2) . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may decrease as the compound degrades . In vitro and in vivo studies have demonstrated that the compound’s stability is influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also result in the formation of active metabolites that contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations potentially leading to enhanced biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The precise localization of this compound within cells is essential for its biological effects and therapeutic potential.

Properties

IUPAC Name

3-amino-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYBZNMQYBIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383952
Record name 3-aminoisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258518-65-9
Record name 3-aminoisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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